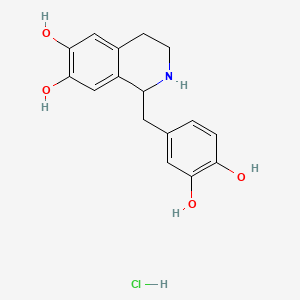
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with an ethyl group at the 3-position and a 1-methyl-2-piperidinyl group at the 2-position. The indole nucleus is known for its aromatic properties and its role in various biological activities.
Preparation Methods
The synthesis of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed using appropriate reagents and conditions.
Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring .
Scientific Research Applications
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for its potential in drug discovery and development.
Medicine: Indole-based compounds are used in the development of pharmaceuticals for the treatment of various diseases. This compound’s unique structure may offer new therapeutic possibilities.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition or activation of specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and the synthesis of biologically active molecules.
1-Methylindole-3-carboxylic acid: Used in the synthesis of various indole derivatives with potential biological activities.
2-Methyl-1H-indole-3-carboxylate: Synthesized via palladium-catalyzed heterocyclization and used in drug discovery.
The uniqueness of 1H-Indole, 3-ethyl-2-(1-methyl-2-piperidinyl)- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
CAS No. |
13994-11-1 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-ethyl-2-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-3-12-13-8-4-5-9-14(13)17-16(12)15-10-6-7-11-18(15)2/h4-5,8-9,15,17H,3,6-7,10-11H2,1-2H3 |
InChI Key |
PDRIHEYEBPKZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


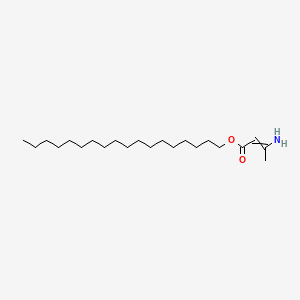
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
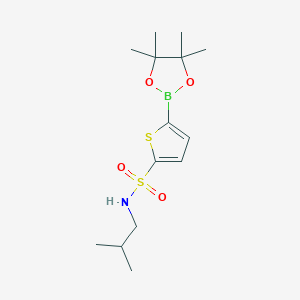
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
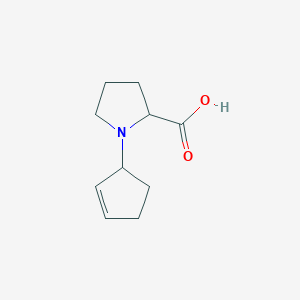
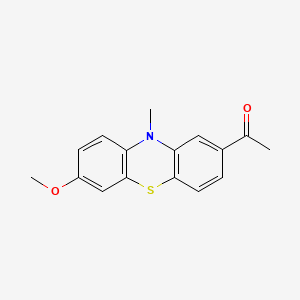
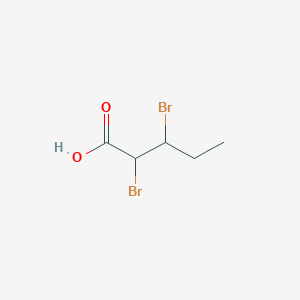
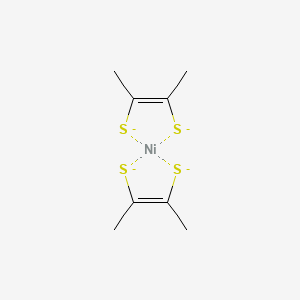
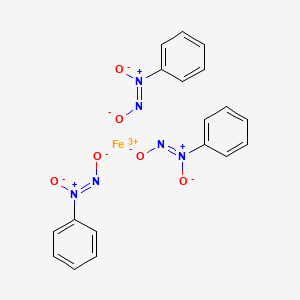
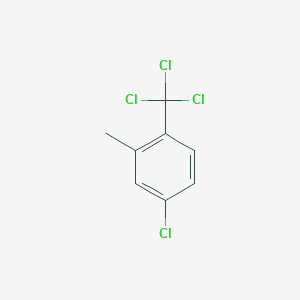

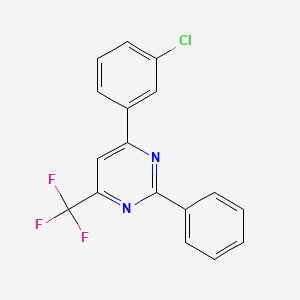
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
